molecular formula C6H8N2OS B1586915 5-Ethyl-2-thiouracil CAS No. 34171-37-4

5-Ethyl-2-thiouracil

Cat. No.: B1586915
CAS No.: 34171-37-4
M. Wt: 156.21 g/mol
InChI Key: JYBWJPAOAQCXAX-UHFFFAOYSA-N
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Description

5-Ethyl-2-thiouracil is a modified nucleobase with the empirical formula C6H8N2OS and a molecular weight of 156.21 g/mol . It is a derivative of thiouracil, where the hydrogen atom at the 5-position of the uracil ring is replaced by an ethyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

5-Ethyl-2-thiouracil has a wide range of applications in scientific research:

Safety and Hazards

5-Ethyl-2-thiouracil should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of exposure, medical attention should be sought .

Mechanism of Action

Target of Action

The primary target of 5-Ethyl-2-thiouracil is the thyroid gland . This compound is actively concentrated by the thyroid gland against a concentration gradient .

Mode of Action

This compound acts to decrease the formation of stored thyroid hormone, as thyroglobulin in the thyroid gland . Its primary effect is to inhibit thyroid hormone synthesis by interfering with thyroid peroxidase-mediated iodination of tyrosine residues in thyroglobulin . This is an important step in the synthesis of thyroxine and triiodothyronine .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of thyroid hormones. By inhibiting the iodination of tyrosine residues in thyroglobulin, this compound disrupts the production of thyroxine and triiodothyronine . These hormones play crucial roles in regulating metabolic processes in the body.

Pharmacokinetics

Similar compounds like methimazole have a half-life of 3 to 5 hours with a total clearance of about 200ml/minute . Some studies have shown an increased rate of metabolism of antithyroid drugs in hyperthyroidism, in particular for methimazole .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the production of thyroid hormones, leading to a reduction in the metabolic rate . This can help manage conditions like hyperthyroidism, where there is an overproduction of thyroid hormones.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the ring in the uracil molecule appears easier to be deformed and adapted to different environments as compared to that when it is thio-substituted

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-thiouracil typically involves the alkylation of 2-thiouracil. One common method is the reaction of 2-thiouracil with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually purified by recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-thiouracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Comparison with Similar Compounds

  • 2-Thiouracil
  • 6-Methyl-2-thiouracil
  • 6-Phenyl-2-thiouracil
  • Propylthiouracil

Comparison: 5-Ethyl-2-thiouracil is unique due to the presence of an ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to 2-thiouracil, the ethyl group may enhance its lipophilicity and potentially its ability to cross biological membranes. Compared to 6-Methyl-2-thiouracil and 6-Phenyl-2-thiouracil, the position and type of substituent can significantly affect the compound’s pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name

5-ethyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBWJPAOAQCXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388230
Record name 5-Ethyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34171-37-4
Record name 5-Ethyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of potassium tert-butoxide (12.08 g, 108 mmol) in THF (40 mL) was added a solution of ethyl butyrate (5.69 mL, 43.0 mmol) and ethyl formate (6.93 mL, 86 mmol) in diethyl ether (40.0 mL) dropwise under nitrogen. The mixture was stirred at room temperature for 3 h. After removing the solvent, the residue oil was dissloved in isopropanol (350 mL), and thiourea (6.55 g, 86 mmol) was added. The mixture was stirred at reflux overnight, and then concentrated in vacuo to get a solid. The solid was dissolved in water, adjusted pH to 4 with AcOH, and extracted by DCM. The organic layer was dried over Na2SO4, filtered and concentrated to afford the title compound (5.5 g, 82% yield) as a pink solid.
Quantity
12.08 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.69 mL
Type
reactant
Reaction Step Two
Quantity
6.93 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
6.55 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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